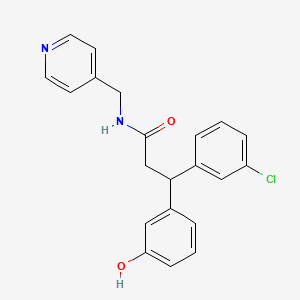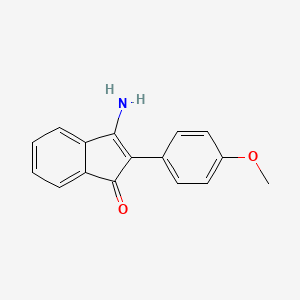![molecular formula C13H8F3N3O4 B3859013 N'-[(5-nitro-2-furyl)methylene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B3859013.png)
N'-[(5-nitro-2-furyl)methylene]-4-(trifluoromethyl)benzohydrazide
Descripción general
Descripción
N'-[(5-nitro-2-furyl)methylene]-4-(trifluoromethyl)benzohydrazide, also known as 'Furazolidone', is a synthetic nitrofuran derivative that has been extensively studied for its antimicrobial properties. Furazolidone has been used in the treatment of bacterial and protozoal infections in both humans and animals.
Mecanismo De Acción
The exact mechanism of action of Furazolidone is not fully understood. It is believed to work by inhibiting the activity of bacterial and protozoal enzymes, particularly those involved in the electron transport chain. This leads to a decrease in energy production and ultimately cell death.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of nitric oxide synthase, which can lead to a decrease in inflammation. Furazolidone has also been shown to inhibit the activity of monoamine oxidase, which can lead to an increase in serotonin levels. This has led to its use in the treatment of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Furazolidone is its broad-spectrum antimicrobial activity. It is effective against a wide range of bacteria and protozoa, making it a useful tool for researchers studying infectious diseases. However, Furazolidone can be toxic at high doses, and care must be taken when handling it in the lab.
Direcciones Futuras
There are a number of potential future directions for research on Furazolidone. One area of interest is the development of new derivatives with improved antimicrobial activity and reduced toxicity. Another area of interest is the use of Furazolidone in combination with other drugs to improve its efficacy. Finally, there is interest in the use of Furazolidone as a potential treatment for other conditions, such as inflammatory bowel disease and certain types of cancer.
Conclusion:
In conclusion, Furazolidone is a synthetic nitrofuran derivative that has been extensively studied for its antimicrobial properties. It has a broad-spectrum of activity against bacteria and protozoa, and has been used in the treatment of a number of infectious diseases. While Furazolidone has some limitations in terms of toxicity, it remains a useful tool for researchers studying infectious diseases. There are also a number of potential future directions for research on Furazolidone, including the development of new derivatives and the use of Furazolidone in combination with other drugs.
Aplicaciones Científicas De Investigación
Furazolidone has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative strains. Furazolidone has also been shown to be effective against protozoal infections, such as giardiasis and trichomoniasis.
Propiedades
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O4/c14-13(15,16)9-3-1-8(2-4-9)12(20)18-17-7-10-5-6-11(23-10)19(21)22/h1-7H,(H,18,20)/b17-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZJFANUYPISON-REZTVBANSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-chloro-N,N-dimethyl-2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B3858949.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-methoxy-N-methylpropanamide](/img/structure/B3858953.png)
![(3-endo)-8-{5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furoyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3858959.png)
![3'-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-4-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole](/img/structure/B3858963.png)
![N-(4-chloro-2-fluorophenyl)-2-{[2-(4-hydroxyphenyl)ethyl]amino}acetamide](/img/structure/B3858982.png)
![1-(3-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3858985.png)

![1-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-pyridin-2-ylpiperazine](/img/structure/B3858994.png)
![N-cyclopropyl-5-oxo-N-[(2E)-3-phenyl-2-propen-1-yl]-3-pyrrolidinecarboxamide](/img/structure/B3859001.png)
![5-[(2-methylphenyl)sulfonyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3859003.png)
![3-[(difluoromethyl)sulfonyl]-4-[(4-methoxyphenyl)amino]-N'-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B3859011.png)
![6-bromo-3-[3-(3-nitrophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B3859020.png)
![2-(1H-benzimidazol-2-yl)-N-[(5-nitro-2-furyl)methylene]aniline](/img/structure/B3859027.png)
